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Compound of Interest

3,3-
Compound Name:
Bis(trifluoromethyl)benzophenone

Cat. No.: B159179

| Get Quote

This technical guide provides a comprehensive overview of the primary synthetic routes for
3,3'-Bis(trifluoromethyl)benzophenone, a key intermediate in the development of
pharmaceuticals and advanced materials. The document is intended for researchers, scientists,
and professionals in drug development, offering detailed experimental protocols, quantitative
data, and visual representations of the synthetic pathways.

Physicochemical Properties

3,3"-Bis(trifluoromethyl)benzophenone is a diaryl ketone characterized by the presence of
two trifluoromethyl groups on the phenyl rings. These groups impart unique electronic
properties, enhancing the compound's utility as a building block in organic synthesis.

Property Value

CAS Number 1868-00-4

Molecular Formula C1sHsFsO

Molecular Weight 318.21 g/mol

Melting Point 100-102 °C

Appearance Off-white to yellow crystalline powder
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Synthetic Strategies

The synthesis of 3,3'-Bis(trifluoromethyl)benzophenone can be effectively achieved through

two primary and well-established organic reactions:

o Grignard Reaction: This route involves the preparation of a 3-(trifluoromethyl)phenyl

Grignard reagent, which then reacts with a suitable electrophile, such as an ester or an acyl

chloride, to form the target ketone. This method is highly versatile for creating carbon-carbon

bonds.[1]

» Friedel-Crafts Acylation: This classic method of electrophilic aromatic substitution allows for

the introduction of an acyl group onto an aromatic ring.[2][3] In this case, 3-

(trifluoromethyl)benzoyl chloride is reacted with trifluoromethylbenzene in the presence of a

Lewis acid catalyst.

Route 1: Grighard Reaction Synthesis

This synthetic pathway is a two-step process beginning with the formation of the Grignard

reagent from 3-bromobenzotrifluoride, followed by its reaction with an ester, ethyl 3-

(trifluoromethyl)benzoate.

3-Bromobenzotrifluoride Magnesium (Mg)

¥ i

3-(Trifluoromethyl)phenylmagnesium bromide
(Grignard Reagent)

Ethyl 3-(trifluoromethyl)benzoate

1. Reaction
2. Acidic Workup

3,3"-Bis(trifluoromethyl)benzophenone
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Caption: Grignard synthesis pathway for 3,3'-Bis(trifluoromethyl)benzophenone.
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Experimental Protocol: Grignhard Route

Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide

This step involves the formation of the Grignard reagent. It is crucial to maintain anhydrous
conditions as Grignard reagents are highly sensitive to moisture.[4][5] All glassware should be
thoroughly dried, and anhydrous solvents must be used.[4]

Molar Mass ( g/mol

Reagent | Quantity Moles
3-
. _ 225.02 225¢ 0.1

Bromobenzotrifluoride

Magnesium Turnings 24.31 26749 0.11

Anhydrous THF 72.11 100 mL

lodine 253.81 1 crystal catalytic
Procedure:

e Place the magnesium turnings in a flame-dried three-necked flask equipped with a reflux
condenser, a dropping funnel, and a nitrogen inlet.

o Add a small crystal of iodine to the flask. The iodine helps to initiate the reaction.
e Add 20 mL of anhydrous THF to the flask.

e Dissolve the 3-bromobenzotrifluoride in 80 mL of anhydrous THF and add it to the dropping
funnel.

e Add a small portion of the bromide solution to the magnesium suspension. The reaction is
initiated when the brownish color of the iodine disappears and the solution becomes cloudy
with gentle boiling of the ether.

e Once the reaction has started, add the remaining bromide solution dropwise at a rate that
maintains a gentle reflux.
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 After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure
complete reaction. The resulting dark brown solution of the Grignard reagent is used directly
in the next step.[6]

Safety Note: The preparation of trifluoromethyl-substituted Grignard reagents can be
hazardous. These reagents can be explosive upon loss of solvent or with moderate heating.[7]
It is recommended to perform the reaction well below the reflux temperature of the solvent and
to ensure that the reagent remains in solution at all times.[8]

Step 2: Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone

The prepared Grignard reagent is reacted with ethyl 3-(trifluoromethyl)benzoate. Two
equivalents of the Grignard reagent are required per equivalent of the ester.[1]

Molar Mass ( g/mol

Reagent ) Quantity Moles
3-
(Trifluoromethyl)pheny
) ) ~249.32 0.1 mol (from Step 1) 0.1
Imagnesium bromide
solution
Ethyl 3-
(trifluoromethyl)benzo  218.16 109¢g 0.05
ate
Anhydrous THF 72.11 50 mL
3 M HCI (aq) 36.46 As needed
Procedure:

 In a separate flask, dissolve ethyl 3-(trifluoromethyl)benzoate in 50 mL of anhydrous THF
and cool the solution in an ice bath.

o Slowly add the prepared Grignard reagent solution from Step 1 to the cooled ester solution
with vigorous stirring.
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 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

e Cool the reaction mixture in an ice bath and quench the reaction by slowly adding 3 M HCI
until the solution is acidic. A precipitate will form.[5]

o Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with saturated sodium bicarbonate solution and then with
brine.[9]

e Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent such as ethanol
or hexane to yield the final product.

Route 2: Friedel-Crafts Acylation Synthesis

This route provides a direct method to synthesize the target compound by acylating
trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst.[2]

3-(Trifluoromethyl)benzoyl chloride AICIs (Lewis Acid)
+ AICls
Trifluoromethylbenzene Acylium lon Intermediate
Acylium lon - H*, - AlCI3

3,3"-Bis(trifluoromethyl)benzophenone
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Caption: Friedel-Crafts acylation pathway for 3,3'-Bis(trifluoromethyl)benzophenone.
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Experimental Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming aryl ketones.[2] The reaction should

be carried out under anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.

Molar Mass ( g/mol

Reagent | Quantity Moles
Trifluoromethylbenzen
146.11 1469 0.1
e
3-
(Trifluoromethyl)benzo  208.57 209g 0.1
yl chloride
Anhydrous Aluminum
, 133.34 14.7 g 0.11
Chloride (AICls)
Dichloromethane
84.93 150 mL
(anhydrous)
3 M HCI (aq) 36.46 As needed
Procedure:

» To a flame-dried three-necked flask equipped with a stirrer, dropping funnel, and a reflux

condenser connected to a gas trap (for HCI), add anhydrous aluminum chloride and 50 mL of

anhydrous dichloromethane.

e Cool the suspension in an ice bath.

« In the dropping funnel, prepare a solution of 3-(trifluoromethyl)benzoyl chloride in 50 mL of

anhydrous dichloromethane.

» Add the benzoyl chloride solution dropwise to the stirred AICIs suspension. An electrophilic

acylium ion is formed.[3]

 After the addition is complete, add a solution of trifluoromethylbenzene in 50 mL of

anhydrous dichloromethane dropwise to the reaction mixture.
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e Once the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

o Carefully quench the reaction by pouring the mixture onto crushed ice and 3 M HCI.
e Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

o Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and
brine.

e Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization.[10]

Quantitative Data Summary

The yield and purity of 3,3'-Bis(trifluoromethyl)benzophenone are dependent on the chosen
synthetic route and the optimization of reaction conditions.

Parameter Grignard Route Friedel-Crafts Route
Typical Yield 60-80% 70-90%
Purity (after purification) >98% >98%

) o Isomeric acylation products,
] Biphenyl derivatives from
Primary Byproducts ] ) poly-acylated products (less
Grignard coupling
common)

Conclusion

Both the Grignard reaction and Friedel-Crafts acylation represent viable and effective methods
for the synthesis of 3,3'-Bis(trifluoromethyl)benzophenone. The choice of method may
depend on the availability of starting materials, scalability requirements, and safety
considerations, particularly with respect to the handling of potentially hazardous Grignard
reagents. The protocols provided in this guide offer a solid foundation for the successful
synthesis of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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